(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid
Overview
Description
(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid typically involves the cyclization of imidazo[4,5-b]pyridine derivatives. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This reaction is often carried out under acidic conditions, which facilitate the formation of the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, alcohols, alkanes, and various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic applications.
Uniqueness
(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid is unique due to its specific arrangement of the imidazo[4,5-b]pyridine core and the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8(14)2-1-6-3-7-9(10-4-6)12-5-11-7/h1-5H,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDBUAOMYBSWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735998 | |
Record name | 3-(1H-Imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335030-65-4 | |
Record name | 3-(1H-Imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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